molecular formula C9H7NO3 B187970 7-Methoxyindoline-2,3-dione CAS No. 84575-27-9

7-Methoxyindoline-2,3-dione

Cat. No.: B187970
CAS No.: 84575-27-9
M. Wt: 177.16 g/mol
InChI Key: URXIUXOJSICGOD-UHFFFAOYSA-N
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Description

7-Methoxyindoline-2,3-dione is a key intermediate for the EP3 receptor, which has various biological functions, involving digestion, the nervous system, renal reabsorption, uterine contraction activity, and can inhibit gastric acid secretion .


Synthesis Analysis

The synthesis of this compound involves adding 15.8g of 4-hydroxybenzaldehyde to a solution of 200ml of N,N-dimethylsulfoxide, 27.6g of potassium carbonate, and 17.0g of methyl iodide, and stirring at 60°C for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C9H7NO3. It has a molecular weight of 177.16 g/mol. The InChIKey is URXIUXOJSICGOD-UHFFFAOYSA-N . The structure consists of a benzene ring fused with a five-membered nitrogenous ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

  • Alzheimer’s Disease Research Erik Andrade-Jorge et al. (2018) reported the synthesis and evaluation of a derivative of 7-Methoxyindoline-2,3-dione (specifically, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione) as an Acetylcholinesterase (AChE) inhibitor. This compound was found to be a competitive inhibitor of AChE, an enzyme involved in the deterioration of the cholinergic system during Alzheimer’s disease. The study highlights the potential of derivatives of this compound in Alzheimer’s disease research (Andrade-Jorge et al., 2018).

  • HIV-1 Inhibition M. Billamboz et al. (2011) discovered that 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, a derivative of this compound, inhibits HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This discovery marks an advancement in HIV-1 research, indicating the potential utility of this compound in the development of new therapies against HIV-1 (Billamboz et al., 2011).

  • Natural Alkaloids Isolation Yun-qiu Li et al. (2008) identified 6-methoxyindoline-2,3-dione, a closely related compound to this compound, from the plant Capparis himalayensis. This study contributes to the field of natural product chemistry and the identification of potential new compounds for various applications (Li et al., 2008).

  • Antitumor Activity A. Bolognese et al. (2004) synthesized new derivatives of this compound and evaluated their cytotoxic activity, revealing potent antiproliferative properties against human cancer cell lines. This research suggests the potential of these compounds in the development of new anticancer therapies (Bolognese et al., 2004).

  • Electrophysiological Effects in Cardiac Research G. Chang et al. (2006) studied the electrophysiological effects of HA-7, a derivative of this compound, in guinea pig cardiac preparations. The study highlights the potential of this compound in cardiac research, particularly in understanding its effects on cardiac electrophysiology (Chang et al., 2006).

  • Serotonin Receptor Affinity and Phosphodiesterase 10A Inhibition A. Czopek et al. (2020) researched derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione, a compound structurally similar to this compound, for their potential as antipsychotics. They examined their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (Czopek et al., 2020).

Safety and Hazards

The safety information for 7-Methoxyindoline-2,3-dione indicates that it has a signal word of “Warning”. The hazard statements include H302, H319, and H412 .

Future Directions

Indoline structures, such as 7-Methoxyindoline-2,3-dione, are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Biochemical Analysis

Biochemical Properties

7-Methoxyindoline-2,3-dione plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of EP3 receptor agonists. The EP3 receptor is involved in various biological functions, including digestion, nervous system regulation, renal reabsorption, and uterine contraction activity

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively studied. Its role as an intermediate in the synthesis of EP3 receptor agonists suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with the EP3 receptor . This receptor is known to modulate activities such as gastric acid secretion inhibition and uterine contraction, indicating potential cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound over time are crucial factors to consider. The compound is stable when sealed in a dry environment at room temperature . Long-term effects on cellular function have not been extensively studied, but its role as an intermediate in EP3 receptor agonist synthesis suggests potential long-term impacts on cellular processes regulated by this receptor.

Properties

IUPAC Name

7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXIUXOJSICGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399177
Record name 7-methoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84575-27-9
Record name 7-methoxyindoline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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